molecular formula C18H17N3O2S2 B2544430 (2-(Methylthio)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034370-77-7

(2-(Methylthio)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2544430
CAS RN: 2034370-77-7
M. Wt: 371.47
InChI Key: HGPKIPOWTRUKOO-UHFFFAOYSA-N
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Description

(2-(Methylthio)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality (2-(Methylthio)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Methylthio)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Disorder

Research on isomorphous structures such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone reveals insights into molecular structure and disorder, highlighting the chlorine-methyl exchange rule. These studies contribute to understanding how molecular disorder affects structure description and detection during data-mining procedures, which is essential for designing molecules with specific properties (Rajni Swamy et al., 2013).

Organotin(IV) Complexes and Antimicrobial Activity

The synthesis and characterization of organotin(IV) complexes derived from related molecules demonstrate significant antimicrobial activities. Such studies not only contribute to the development of new antimicrobial agents but also provide a foundation for exploring the therapeutic potential of related compounds (Singh et al., 2016).

Antitumor Agents

Investigations into thienopyridine and benzofuran derivatives, including compounds with similar structures, have identified new types of cytotoxic agents selective against tumorigenic cell lines. This research area opens avenues for the development of novel antitumor therapies and enhances understanding of structure-activity relationships (Hayakawa et al., 2004).

Spectral Characterization and Biological Screening

The spectral characterization and biological screening of organotin(IV) complexes related to the compound of interest indicate their potential as drugs due to better antibacterial activities. Such studies are crucial for drug development processes, offering insights into the medicinal chemistry of new compounds (Singh et al., 2016).

Luminescent Materials

Research on compounds with large Stokes' shift and their dispersion in transparent thermosetting resins for the creation of luminescent materials showcases the potential applications in material science. These studies are significant for developing low-cost, high-efficiency luminescent materials (Volpi et al., 2017).

Drug-likeness and Microbial Investigation

In silico approaches towards predicting drug-likeness and in vitro microbial investigation of synthesized compounds provide a comprehensive method for evaluating new drugs' potential. This research highlights the importance of computational methods in speeding up the drug discovery process and assessing compounds' biological activities (Pandya et al., 2019).

properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-24-15-5-3-2-4-14(15)18(22)21-8-6-12(10-21)16-19-17(23-20-16)13-7-9-25-11-13/h2-5,7,9,11-12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPKIPOWTRUKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylthio)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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